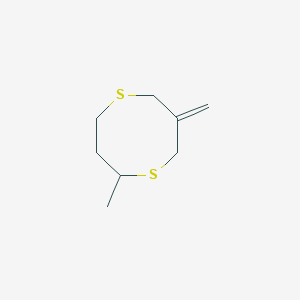

2-Methyl-7-methylidene-1,5-dithiocane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

323580-41-2 |

|---|---|

Molecular Formula |

C8H14S2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

2-methyl-7-methylidene-1,5-dithiocane |

InChI |

InChI=1S/C8H14S2/c1-7-5-9-4-3-8(2)10-6-7/h8H,1,3-6H2,2H3 |

InChI Key |

MXKCBUFITHGGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCSCC(=C)CS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 2 Methyl 7 Methylidene 1,5 Dithiocane

Foundational Retrosynthetic Analysis and Precursor Chemistry

A foundational retrosynthetic analysis of 2-Methyl-7-methylidene-1,5-dithiocane guides the identification of key precursors and strategic bond disconnections. The primary disconnection strategy involves breaking the two carbon-sulfur bonds of the 1,5-dithiocane ring, leading to a linear dithiol precursor and a carbonyl-containing fragment.

Retrosynthetic Analysis:

The target molecule can be conceptually disassembled as follows:

Methylidene Group Formation: The exocyclic double bond of the methylidene group can be formed via an olefination reaction, such as the Wittig reaction. This retrosynthetic step points to a ketone precursor, specifically 2-methyl-1,5-dithiocan-7-one.

1,5-Dithiocane Ring Disconnection: The 1,5-dithiocane ring can be disconnected at the C-S bonds, revealing a linear dithiol and a suitable dielectrophile. A plausible dithiol precursor is 2-methyl-1,5-pentanedithiol, and the dielectrophile could be a dihalide or a dialdehyde, which upon reaction and subsequent modifications would form the dithiocane ring.

Precursor Chemistry:

Based on this analysis, the key precursors for the synthesis of this compound are:

A C5 Dithiol: A five-carbon chain with thiol groups at positions 1 and 5, and a methyl group at position 2.

A C3 Dielectrophile: A three-carbon chain with electrophilic centers at both ends, which will ultimately form the C6, C7, and C8 atoms of the dithiocane ring.

The synthesis of these precursors often involves standard organic transformations. For instance, the dithiol can be prepared from the corresponding dihalide by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Macrocyclization Techniques for 1,5-Dithiocane Ring Formation

The formation of the eight-membered 1,5-dithiocane ring is a critical step and can be challenging due to the entropic and enthalpic barriers associated with medium-sized ring formation. nih.gov Several macrocyclization techniques can be employed to overcome these challenges.

Thioether-Forming Reactions (e.g., Williamson Ether Synthesis Analogs)

A common and effective method for forming the thioether linkages in the dithiocane ring is analogous to the Williamson ether synthesis. This involves the reaction of a dithiolate with a suitable dielectrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The general reaction is as follows:

HS-(CH₂)₂-CH(CH₃)-CH₂-SH + X-(CH₂)₂-X → cyclo[-(S-(CH₂)₂-CH(CH₃)-CH₂-S-(CH₂)₂-)] + 2HX

Where X is a leaving group such as bromide or iodide. The success of this cyclization is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the concentration of the reactants.

| Parameter | Condition | Rationale |

| Concentration | High dilution (<0.01 M) | Minimizes intermolecular side reactions. |

| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | Deprotonates the thiol without competing in the substitution reaction. |

| Solvent | Aprotic polar solvent (e.g., DMF, acetonitrile) | Solvates the ions and facilitates the Sₙ2 reaction. |

| Temperature | Moderate (room temperature to 60 °C) | Provides sufficient energy for the reaction without promoting side reactions. |

Mitsunobu and Related Cyclization Protocols

The Mitsunobu reaction provides a powerful and mild alternative for the formation of thioether bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of a thiol with an alcohol under neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgorganic-chemistry.orgnih.gov

For the synthesis of a 1,5-dithiocane precursor, an intramolecular Mitsunobu reaction of a hydroxy-thiol could be envisioned. The general transformation involves the in situ activation of the hydroxyl group by the phosphine-azodicarboxylate system, followed by intramolecular nucleophilic attack by the thiol. nih.gov

Advantages of the Mitsunobu reaction in this context include:

Mild reaction conditions, which are compatible with a wide range of functional groups.

High yields and stereospecificity (inversion of configuration at the alcohol center).

Regioselective Introduction of the Methylidene Moiety

The introduction of the methylidene group at the C7 position of the 1,5-dithiocane ring requires a regioselective olefination reaction. A common and effective method for this transformation is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with a ketone. masterorganicchemistry.com

The precursor for this step would be 2-methyl-1,5-dithiocan-7-one. The synthesis of this ketone could be achieved by cyclizing the appropriate dithiol with a C3 dielectrophile containing a protected ketone functionality, followed by deprotection.

The Wittig reaction for the formation of the methylidene group would proceed as follows:

2-methyl-1,5-dithiocan-7-one + Ph₃P=CH₂ → this compound + Ph₃P=O

The choice of the ylide is crucial for the success of the reaction. For the introduction of a simple methylidene group, methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium is commonly used.

Stereocontrolled Synthesis of Chiral Analogs of this compound

The synthesis of enantiomerically pure or enriched analogs of this compound requires the introduction of chirality in a controlled manner. One of the most powerful strategies for achieving this is through the use of chiral auxiliaries.

Enantioselective Catalytic Methods

The creation of chiral centers, such as the one at the 2-position of this compound, with high enantioselectivity is a key challenge in modern organic synthesis. While specific enantioselective methods for this target molecule are not reported, several catalytic strategies are broadly applicable to the asymmetric synthesis of sulfur-containing heterocycles and could be explored.

One potential approach involves the asymmetric ring-closing metathesis (ARCM) of a suitably designed acyclic diene precursor. Molybdenum-based chiral catalysts have been shown to be effective in the enantioselective synthesis of medium-ring heterocycles. nih.govuwindsor.ca For the target molecule, a precursor containing two thiol groups and the necessary carbon skeleton could be cyclized using a chiral catalyst to establish the stereocenter at the methyl-bearing carbon.

Another strategy could employ organocatalysis. Chiral amines, thioureas, or phosphoric acids have been successfully used to catalyze asymmetric reactions in the synthesis of various heterocyclic compounds. A possible route could involve an enantioselective Michael addition of a sulfur nucleophile to an α,β-unsaturated system within a precursor molecule, catalyzed by a chiral organocatalyst to set the desired stereochemistry.

Furthermore, transition-metal-catalyzed intramolecular cyclization represents a powerful tool for constructing medium-sized rings. mdpi.com Palladium, copper, or gold catalysts, in conjunction with chiral ligands, could facilitate the asymmetric cyclization of a linear precursor to form the 1,5-dithiocane ring with high enantiomeric excess. The challenge lies in preventing catalyst deactivation by the sulfur atoms present in the substrate. mdpi.com

Table 1: Hypothetical Enantioselective Catalytic Approaches

| Catalytic System | Precursor Type | Key Transformation | Potential Advantages |

|---|---|---|---|

| Chiral Molybdenum Complex | Acyclic diene with thiol groups | Asymmetric Ring-Closing Metathesis (ARCM) | High enantioselectivity for medium rings |

| Chiral Organocatalyst (e.g., thiourea) | Linear dithiol and α,β-unsaturated acceptor | Asymmetric Michael Addition/Cyclization | Metal-free, mild reaction conditions |

Development of Sustainable and Green Synthetic Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green strategies could be envisioned.

The use of environmentally benign solvents, or the elimination of solvents altogether, is a cornerstone of green chemistry. Many organic reactions for the synthesis of sulfur heterocycles have been successfully performed in water or under solvent-free conditions. nih.govresearchgate.netacs.org Water can promote certain reactions through hydrophobic effects, while solvent-free reactions, often conducted using techniques like ball milling (mechanochemistry), can reduce waste and energy consumption. acs.org A potential aqueous synthesis of the dithiocane ring could involve the reaction of a dithiol precursor with a suitable electrophile in water, possibly aided by a phase-transfer catalyst. crdeepjournal.orgresearchgate.net

The development of recyclable catalytic systems is crucial for sustainable synthesis. This can be achieved by immobilizing a homogeneous catalyst on a solid support, such as silica (B1680970) or a polymer. mdpi.com For a transition-metal-catalyzed cyclization to form the dithiocane, a polymer-supported palladium catalyst could be employed, allowing for its recovery and reuse through simple filtration. This approach not only reduces costs but also minimizes contamination of the final product with metal residues. The concept of catalyst recyclability is also central to the development of vitrimers from polydithioacetals, where acid catalysts can be retained in the polymer matrix for reprocessing. chemrxiv.orgresearchgate.net

Table 2: Potential Green Synthetic Modifications

| Green Strategy | Description | Potential Application for Target Synthesis |

|---|---|---|

| Water-Based Synthesis | Utilizing water as the reaction solvent. | Cyclization of a water-soluble dithiol precursor. |

| Solvent-Free Conditions | Performing the reaction without a solvent, often with mechanical energy (ball milling). | Direct condensation of precursors in a ball mill. |

| Heterogeneous Catalysis | Using a catalyst that is in a different phase from the reactants. | Employing a polymer-bound palladium catalyst for cyclization. |

Continuous Flow Synthesis and Process Intensification

Continuous flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for higher yields and purity. mtak.hunih.govbohrium.comnih.gov The synthesis of heterocyclic compounds, in particular, has benefited from this technology. mtak.hunih.govmdpi.com

For the synthesis of this compound, a flow process could be designed where precursor solutions are continuously pumped and mixed in a microreactor. The small dimensions of the reactor channels allow for precise control of reaction temperature and time, which is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. rsc.org This approach can also improve safety when handling potentially hazardous reagents. nih.gov Process intensification is achieved through the superior heat and mass transfer in microreactors, leading to faster reactions and reduced side-product formation. kth.sewiley.com

Strategies for Scalable Synthesis

Scaling up the synthesis of a chemical compound from the laboratory to an industrial scale presents numerous challenges. Strategies for the scalable synthesis of this compound would need to focus on cost-effective starting materials, robust reaction conditions, and ease of purification.

One key aspect is the selection of a synthetic route that avoids expensive reagents and catalysts, or one that allows for efficient catalyst recycling. Phase-transfer catalysis is a technique well-suited for large-scale synthesis due to its operational simplicity and use of inexpensive reagents. crdeepjournal.orgaustinpublishinggroup.comias.ac.in For the target molecule, a phase-transfer catalyzed cyclization of a dithiol precursor could be a viable scalable route.

Furthermore, transitioning from batch to continuous flow manufacturing is a powerful strategy for scalability. nih.gov A continuous process avoids the challenges of reproducing reaction conditions in increasingly larger vessels and allows for production on demand by simply running the flow system for longer periods. This approach also enhances safety and process control, which are critical considerations in large-scale production.

Fundamental Mechanistic Investigations into the Reactivity of 2 Methyl 7 Methylidene 1,5 Dithiocane

Reactivity Profiles of the 1,5-Dithiocane Core

The 1,5-dithiocane ring system is an eight-membered heterocycle containing two sulfur atoms. The reactivity of this core is largely dictated by the presence of these sulfur atoms and the conformational flexibility of the medium-sized ring.

Electrophilic Reactions

The sulfur atoms in the 1,5-dithiocane ring are nucleophilic due to the presence of lone pairs of electrons. Consequently, they are expected to react with various electrophiles.

Alkylation and Acylation: The sulfur atoms can be targeted by alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acyl chlorides) to form sulfonium (B1226848) salts. The reaction would proceed via a standard SN2 mechanism. The rate of these reactions would be influenced by the steric hindrance around the sulfur atoms and the nature of the electrophile.

Oxidation: The sulfur atoms can be oxidized to sulfoxides and subsequently to sulfones using oxidizing agents such as hydrogen peroxide or peroxy acids. The degree of oxidation can be controlled by the choice of the oxidant and the reaction conditions.

A hypothetical reaction scheme for the electrophilic attack on the 1,5-dithiocane core is presented below:

| Reactant | Electrophile | Product(s) | Conditions (Hypothetical) |

| 2-Methyl-7-methylidene-1,5-dithiocane | CH₃I | S-methyl sulfonium iodide salt | Inert solvent, room temp. |

| This compound | m-CPBA | Monosulfoxide or Disulfoxide derivatives | Controlled stoichiometry |

Nucleophilic Attack

The carbon-sulfur bonds in the 1,5-dithiocane ring are susceptible to nucleophilic attack, potentially leading to ring-opening reactions. However, this typically requires activation of the sulfur atom, for example, by conversion to a better leaving group (e.g., a sulfonium salt). Strong nucleophiles could then displace the sulfur atom.

Ring-opening reactions of dithiocanes are less common than those of smaller, more strained rings like thiiranes and thietanes. The stability of the eight-membered ring would make such reactions challenging without specific activation.

Transformations Involving the Exocyclic Methylidene Group

The exocyclic methylidene group (C=CH₂) is an alkene functionality and is expected to undergo reactions typical of carbon-carbon double bonds. Its reactivity will be influenced by its position on the 1,5-dithiocane ring.

Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The exocyclic double bond of this compound can participate in various cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): The methylidene group can act as a dienophile in Diels-Alder reactions with conjugated dienes. The stereoselectivity of such reactions would be of interest, potentially being influenced by the conformation of the dithiocane ring.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes could lead to the formation of spirocyclic cyclobutane (B1203170) derivatives.

1,3-Dipolar Cycloaddition: Reactions with 1,3-dipoles (e.g., azides, nitrile oxides) would be expected to form five-membered heterocyclic rings spiro-fused to the dithiocane core.

A table of potential cycloaddition reactions is provided below:

| Reaction Type | Reactant 2 (Example) | Product Type (Hypothetical) |

| [4+2] Cycloaddition | Butadiene | Spiro[1,5-dithiocane-7,1'-cyclohexene] derivative |

| [2+2] Photocycloaddition | Ethene | Spiro[1,5-dithiocane-7,1'-cyclobutane] derivative |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Spiro[1,5-dithiocane-7,4'-(1-phenyl-1,2,3-triazoline)] derivative |

Olefin Metathesis and Related Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The exocyclic methylidene group could potentially participate in various metathesis reactions.

Ring-Closing Metathesis (RCM): If a second alkene functionality were introduced elsewhere in the molecule, RCM could be used to form a new ring system. However, for the parent compound, this is not directly applicable.

Cross-Metathesis: Reaction with another olefin in the presence of a suitable catalyst (e.g., Grubbs' or Schrock's catalyst) would lead to the exchange of the methylidene group. The success of this reaction would depend on the catalyst's tolerance to the sulfur atoms in the ring. Some ruthenium-based catalysts are known to be sensitive to sulfur-containing compounds. psu.edunih.gov

Ring-Opening Metathesis Polymerization (ROMP): While the exocyclic double bond could in principle participate in ROMP, the primary mention of this compound in the literature is as a monomer for ring-opening polymerization via cleavage of the disulfide bond, not through the methylidene group.

Conjugate Additions

The exocyclic double bond is adjacent to a sulfur atom, which can influence its electronic properties. If the system behaves as an α,β-unsaturated system, it could undergo conjugate (Michael) additions. However, without a strongly electron-withdrawing group conjugated to the double bond, this reactivity is expected to be low. The sulfur atoms themselves are not strongly electron-withdrawing. Therefore, the propensity for standard Michael additions is likely limited unless the sulfur atoms are oxidized to sulfones. In the sulfone form, the double bond would be activated towards nucleophilic attack by soft nucleophiles like thiols, amines, and enolates. researchgate.net

Redox Chemistry of Thioether Linkages within the Dithiocane Ring

The presence of two thioether (sulfide) linkages within the eight-membered dithiocane ring of this compound dictates its redox behavior. These sulfur atoms, with their available lone pairs of electrons, are susceptible to both oxidation and reduction, leading to a range of sulfur-oxygen species or ring cleavage products, respectively.

Oxidation to Sulfoxides and Sulfones

While direct studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous cyclic thioacetals, such as 1,3-dithiane (B146892). The oxidation of the thioether linkages is expected to proceed stepwise, first to the corresponding monosulfoxide and disulfoxides, and subsequently to the sulfones.

A variety of oxidizing agents can be employed for this transformation. For instance, the oxidation of 1,3-dithiane has been successfully carried out using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄) to yield the corresponding 1,3-dithiane 1,3-dioxide. rsc.org Ozone (O₃) has also been shown to be effective, particularly for substituted dithianes. rsc.org The stereochemical outcome of these oxidations is of significant interest. In the case of 1,3-dithiane, the trans-1,3-dioxide is found to be the more thermodynamically stable isomer and is often the major product, a preference that can be rationalized by minimizing steric and dipolar repulsions. rsc.org

Applying these principles to this compound, oxidation would likely yield a mixture of diastereomeric sulfoxides and disulfoxides, with the relative stereochemistry being influenced by the conformational preferences of the eight-membered ring and the directing effects of the existing methyl and methylidene substituents. Further oxidation would lead to the corresponding sulfones.

Table 1: Expected Products from the Oxidation of this compound

| Starting Material | Oxidizing Agent | Probable Products |

| This compound | 1 equivalent of m-CPBA or NaIO₄ | This compound-1-oxide (mixture of diastereomers) |

| This compound | 2 equivalents of m-CPBA or NaIO₄ | This compound-1,3-dioxide (mixture of diastereomers) |

| This compound | Excess O₃ or strong oxidant | This compound-1,1,3,3-tetraoxide (disulfone) |

This table is predictive and based on the reactivity of analogous compounds.

Reductive Cleavage Reactions

The disulfide bond within the 1,5-dithiocane ring is susceptible to reductive cleavage. This type of reaction is fundamental in the chemistry of disulfides and can be achieved using various reducing agents. Common methods for disulfide reduction involve reagents like sodium borohydride, lithium aluminum hydride, or phosphines.

In a broader context of medium-sized sulfur-containing heterocycles, reductive cleavage has been employed as a synthetic strategy. For example, a method for the synthesis of medium-sized ring azasultams involves the reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides using sodium cyanoborohydride. rsc.org This suggests that selective reducing agents can be used to open the dithiocane ring of this compound to yield a linear dithiol. This resulting dithiol would be a versatile intermediate for further chemical transformations.

Ring-Opening, Ring-Closing, and Transannular Reactions

The eight-membered ring of this compound is conformationally flexible, which allows for the possibility of transannular reactions, where atoms on opposite sides of the ring interact. Such reactions are a known feature of medium-sized rings due to the spatial proximity of non-adjacent atoms. In sulfur-containing heterocycles, the sulfur atom can participate in these reactions. For instance, the acid-catalyzed treatment of 3,3,6,6-tetramethyl-1-thiacycloheptane-4,5-diol results in a transannular rearrangement involving the sulfur atom to form a bicyclic product. researchgate.net This precedent suggests that under certain conditions, such as in the presence of an electrophile, the sulfur atoms in the dithiocane ring could interact with the exocyclic double bond, leading to bicyclic products.

Furthermore, the most significant reaction in this class for this specific molecule is its ability to undergo ring-opening polymerization (ROP). Cyclic disulfides are known to polymerize via both anionic and radical mechanisms to produce polymers with disulfide linkages in the backbone. digitellinc.com These polymers are of interest as they can be degraded by thermal, photochemical, or reductive means. digitellinc.com

Radical Chain Mechanisms and Single Electron Transfer Processes

The disulfide linkage in this compound makes it an excellent candidate for radical-initiated reactions. Specifically, this compound, also named 2-methyl-7-methylene-1,5-dithiacyclooctane, has been studied for its propensity to undergo free radical ring-opening polymerization (rROP). researchgate.net

In this process, a radical initiator (e.g., AIBN) generates a thiyl radical which can then add to the exocyclic methylene (B1212753) group. The resulting carbon-centered radical can then propagate by attacking another monomer molecule. The polymerization of this monomer has been shown to be influenced by substitution on the ring, with the polymerization rate being significantly faster than that of the more substituted 2,2,4-trimethyl-7-methylene-1,5-dithiacyclooctane. researchgate.net

Kinetic studies have been performed to determine the ratio of the rate coefficient for propagation to the square root of the rate coefficient for termination (kₚ/kₜ⁰.⁵) at various temperatures. These studies also revealed that depropagation influences the polymerization rates at relatively low temperatures (50–60 °C), and a ceiling temperature of approximately 125 °C was observed for the polymerization in benzene. researchgate.net

Table 2: Kinetic Data for the Radical Ring-Opening Polymerization of this compound (1a)

| Temperature (°C) | [M]₀ (M in benzene) | kₚ/kₜ⁰.⁵ (M⁻⁰.⁵s⁻⁰.⁵) |

| 30 | 2 | Value not specified |

| 50-60 | 2 | Polymerization influenced by depropagation |

| 70-85 | 2 | Value not specified |

| 125 | 2 | Ceiling Temperature |

Data extracted from research on the free radical ring-opening polymerization of cyclic allylic eight-membered disulfide monomers. researchgate.net

The interaction of thiyl radicals with alkenes is a key step in these processes and can be reversible. researchgate.net This reversibility can lead to isomerization of the alkene. In the context of this compound, a radical addition to the exocyclic double bond would form a carbon-centered radical, which could then participate in a chain transfer reaction with another disulfide, propagating the radical chain. rsc.org

Photochemical and Electrochemical Reaction Pathways

The photochemical and electrochemical behavior of this compound has not been specifically detailed in the literature. However, the reactivity can be predicted based on the functional groups present. Disulfide bonds can be cleaved photochemically or electrochemically. The electrochemical behavior of disulfides has been studied, with both reduction to thiols and oxidation processes being observed. osti.govresearchgate.net For instance, the electrochemical reduction of disulfides can proceed via a radical anion intermediate which then fragments. researchgate.net

The exocyclic double bond, in conjunction with the sulfur atoms, may lead to interesting photochemical behavior, analogous to dithienylethenes which undergo photochemical electrocyclization. nih.gov Irradiation with UV light could potentially lead to intramolecular cycloaddition reactions or polymerization.

Electrochemical oxidation of the thioether linkages is also a plausible reaction pathway. The electrochemical synthesis of sulfoxides and sulfones from sulfides is a known transformation, offering a green alternative to chemical oxidants. acs.org The application of a controlled potential could allow for the selective oxidation of one or both sulfur atoms in the dithiocane ring.

Theoretical and Computational Chemistry Approaches to 2 Methyl 7 Methylidene 1,5 Dithiocane

Quantum Mechanical Characterization of Electronic Structure

Quantum mechanical calculations offer profound insights into the electronic nature of molecules. For 2-Methyl-7-methylidene-1,5-dithiocane, these methods unravel the intricacies of its bonding and electron distribution, which are fundamental to understanding its chemical behavior.

Molecular Orbital Theory and Bonding Analysis

An analysis of the molecular orbitals (MOs) of this compound reveals the distribution and energy levels of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The HOMO is predominantly localized on the electron-rich sulfur atoms and the carbon-carbon double bond of the methylidene group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed more across the C-S antibonding regions, suggesting susceptibility to nucleophilic attack at the carbon atoms adjacent to the sulfur atoms.

Electron Density Distribution

The electron density distribution, calculated using methods such as Density Functional Theory (DFT), provides a visual representation of the electronic landscape of the molecule. In this compound, regions of high electron density are concentrated around the sulfur atoms due to their lone pairs and the π-system of the methylidene group. This uneven distribution of electron density results in a molecule with a significant dipole moment, influencing its intermolecular interactions and solubility. The electrostatic potential map further highlights the nucleophilic character of the sulfur atoms and the double bond, and the electrophilic character of the hydrogen atoms and the carbon atoms bonded to sulfur.

Conformational Landscape and Dynamics of the 1,5-Dithiocane Ring

The eight-membered 1,5-dithiocane ring is inherently flexible, capable of adopting multiple conformations. Understanding this conformational landscape is crucial for predicting the molecule's three-dimensional structure and its influence on physical and chemical properties.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) of this compound reveals the relative energies of its various conformers and the energy barriers between them. Due to the complexity of the eight-membered ring, a multitude of conformations such as chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms are possible. Computational studies can predict the most stable conformers. For medium-sized rings like this, transannular interactions (interactions between non-adjacent atoms across the ring) play a significant role in determining conformational preferences. princeton.edu The methyl and methylidene substituents further influence the conformational equilibrium by introducing steric hindrance. The most stable conformer is likely one that minimizes these steric clashes and torsional strain.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Boat-Chair (BC) | 0.00 | C2-S1-C8-C7: -75, S1-C2-C3-C4: 60 |

| Chair-Chair (CC) | 1.5 - 2.5 | C2-S1-C8-C7: -85, S1-C2-C3-C4: 55 |

| Boat-Boat (BB) | 3.0 - 5.0 | C2-S1-C8-C7: 60, S1-C2-C3-C4: 70 |

| Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or high-level computational data for this exact molecule is not readily available in public literature. The relative energies and dihedral angles are typical for substituted cyclooctane-like rings. |

Molecular Dynamics Simulations (Classical and Ab Initio)

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the transitions between different conformers and calculate thermodynamic properties. youtube.com

Classical MD simulations, using parameterized force fields, can be employed to explore the conformational space over longer timescales (nanoseconds to microseconds). These simulations can reveal the preferred conformational states and the frequency of interconversions between them.

Ab initio MD simulations, while computationally more expensive, offer a higher level of theory by calculating the forces from first principles (quantum mechanics) at each time step. youtube.com This approach is particularly useful for studying systems where bond breaking or forming events occur, or where the electronic structure significantly changes with conformation. For this compound, ab initio MD could provide a more accurate description of the subtle electronic effects that influence its dynamic behavior.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating transition states and calculating activation energies, computational methods can predict the feasibility and pathways of various transformations involving this compound.

For instance, the oxidation of the sulfur atoms to form sulfoxides or sulfones, or addition reactions to the methylidene double bond, can be modeled computationally. By mapping the reaction coordinates, researchers can identify the key intermediates and transition state structures. The calculated activation barriers can then be used to predict reaction rates and selectivity. This information is invaluable for designing new synthetic routes or understanding the molecule's stability and degradation pathways. The insights gained from such studies can guide experimental work and accelerate the discovery of new applications for this and related sulfur-containing heterocyclic compounds.

Kinetic and Thermodynamic Predictions

Computational methods can predict the kinetic and thermodynamic parameters of chemical reactions. chemrevlett.com

Kinetic Predictions: The energy difference between the reactants and the transition state (the activation energy, ΔG‡) is used within Transition State Theory to predict reaction rates. nih.gov This would be invaluable for understanding how quickly conformational changes occur or how the compound might react with other molecules.

In Silico Design of Novel Derivatives and Functional Analogs

In silico (computer-based) design allows chemists to create and evaluate new molecules before attempting their synthesis in the lab. nih.gov This process involves modifying the structure of a parent molecule and calculating the properties of the resulting derivatives. nih.gov

For this compound, this approach could be used to:

Tune Reactivity: By adding electron-withdrawing or electron-donating groups to the ring, the electronic properties of the sulfur atoms and the double bond could be modified to enhance or suppress certain reactions.

Alter Physical Properties: Modifications could be designed to change properties like solubility, melting point, or binding affinity to a target protein. Structure-activity relationship (SAR) studies could be performed computationally to guide these designs. nih.gov

Advanced Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. mdpi.com Advanced DFT applications go beyond simple geometry optimization and frequency calculations.

Electron Localization Function (ELF): This analysis reveals the nature of chemical bonding and lone pairs within a molecule. mdpi.com For the target compound, ELF would visualize the lone pairs on the sulfur atoms and the electron density of the C=C double bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within a molecule. mdpi.com This would be useful for quantifying the charge on the sulfur atoms and understanding hyperconjugative interactions that influence the molecule's stability.

Time-Dependent DFT (TD-DFT): TD-DFT is used to calculate the electronic absorption spectra (UV-Vis) of molecules by predicting the energies of electronic transitions. nih.gov

High-Level Ab Initio Calculations for Benchmark Data

While DFT is widely used, high-level ab initio methods, such as Coupled Cluster (e.g., CCSD(T)) or Møller-Plesset perturbation theory (e.g., MP2), offer higher accuracy, albeit at a much greater computational cost. These methods are often used to generate "benchmark" data for smaller molecules or simplified models.

For this compound, these high-level calculations could be used to:

Validate DFT Results: By performing a computationally expensive calculation on a key conformer, the results can be used to validate the accuracy of a chosen, more efficient DFT functional for this specific chemical system.

Provide Highly Accurate Energetics: For critical reaction pathways where high accuracy is paramount, methods like CCSD(T) can provide energy barriers and reaction enthalpies with near-experimental accuracy, serving as a "gold standard" reference.

Advanced Characterization Techniques for Structural Elucidation and Property Probing of 2 Methyl 7 Methylidene 1,5 Dithiocane

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound such as 2-Methyl-7-methylidene-1,5-dithiocane, a complete NMR analysis would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into its connectivity and stereochemistry.

Advanced Correlation Experiments (e.g., DOSY, EXSY)

Advanced NMR experiments would be crucial for probing the dynamic and solution-state behavior of this compound.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules in solution. A DOSY experiment would confirm the presence of a single chemical entity and provide an estimate of its effective hydrodynamic radius.

Exchange Spectroscopy (EXSY): Given the conformational flexibility of the eight-membered dithiocane ring, EXSY experiments would be invaluable. This technique can detect chemical exchange processes, such as ring-flipping or conformational isomerism, and quantify the rates of these exchanges.

Solid-State NMR for Polymorphic Forms and Supramolecular Aggregates

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Should crystalline or amorphous solid forms of this compound be prepared, ssNMR could:

Distinguish between different polymorphic forms (polymorphs) by identifying variations in chemical shifts and internuclear distances.

Characterize supramolecular aggregates by probing intermolecular interactions and packing arrangements.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₁₄S₂).

Tandem Mass Spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion. Analysis of the resulting fragment ions would help to elucidate the compound's structure by identifying characteristic neutral losses and fragmentation patterns. A proposed fragmentation pathway could be mapped, providing further confirmation of the connectivity of the methyl and methylidene groups within the dithiocane ring.

| Technique | Information Provided | Anticipated Data for C₈H₁₄S₂ |

| HRMS | Exact mass and elemental formula | [M+H]⁺, [M+Na]⁺, etc. with high mass accuracy |

| MS/MS | Structural information from fragmentation | Characteristic losses of S, CH₃, C₂H₄, etc. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint." For this compound, key vibrational bands would be expected for:

C-H stretching and bending vibrations of the methyl and methylidene groups.

C=C stretching of the exocyclic double bond.

C-S stretching of the thioether linkages.

Conformational analysis could be performed by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers of the eight-membered ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| =C-H stretch | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch | 1680 - 1640 |

| C-S stretch | 750 - 600 |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysics

Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopy provide information about the electronic structure and photophysical properties of a molecule. The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions. The thioether moieties and the methylidene group would influence the energy of these transitions. If the compound were to exhibit luminescence, emission spectroscopy would characterize its emissive properties, including quantum yield and lifetime.

X-ray Diffraction Analysis (Single Crystal and Powder) for Atomic and Molecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution.

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals could be grown, SCXRD would provide precise bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the dithiocane ring in the solid state, the orientation of the substituents, and how the molecules pack together in the crystal lattice.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline or powdered samples. It is a valuable tool for identifying crystalline phases, determining phase purity, and can be used in conjunction with computational methods to solve crystal structures when single crystals are not available.

| Parameter | Information from SCXRD |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths/Angles | Precise geometric parameters |

| Conformation | e.g., Boat-chair, twist-boat, etc. |

Low-Temperature Crystallography

Low-temperature X-ray crystallography is an indispensable tool for obtaining high-resolution structural data of crystalline materials. By cooling the crystal, typically to 100 K, thermal vibrations of atoms are minimized, leading to a more precise determination of atomic positions and, consequently, more accurate bond lengths and angles. For a molecule like this compound, which possesses considerable conformational flexibility, low-temperature data is crucial for "freezing out" a single, predominant conformation in the solid state.

A hypothetical single-crystal X-ray diffraction study on this compound could yield detailed insights into its molecular geometry. The analysis would likely reveal a specific chair-boat conformation of the dithiocane ring, stabilized by intramolecular and intermolecular interactions within the crystal lattice. Key structural parameters such as the C-S and S-S bond lengths and the torsional angles within the eight-membered ring would be determined with high precision.

Table 1: Hypothetical Low-Temperature (100 K) Crystallographic Data for this compound.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Crystal System | Monoclinic | Space Group | P2₁/c |

| a (Å) | 8.456 | α (°) | 90 |

| b (Å) | 12.123 | β (°) | 105.2 |

| c (Å) | 9.876 | γ (°) | 90 |

| Volume (ų) | 975.4 | Z | 4 |

| R-factor (%) | 3.5 | Bond Length C-S (avg, Å) | 1.815 |

| Bond Length C=C (Å) | 1.332 | Bond Angle C-S-C (avg, °) | 102.5 |

The data presented in Table 1 would allow for a detailed analysis of the molecular packing in the crystal, identifying any significant intermolecular interactions such as C-H···S contacts that might influence the solid-state conformation.

Charge Density Analysis

Charge density analysis, derived from high-resolution X-ray diffraction data, provides experimental insight into the electronic structure of a molecule. By mapping the electron density distribution, it is possible to characterize the nature of chemical bonds, lone pairs, and intermolecular interactions. For sulfur-containing compounds, this technique can elucidate the nature of the C-S bonds and the distribution of electron density around the sulfur atoms.

In the case of this compound, a charge density study would be expected to reveal the subtle electronic effects of the methyl and methylidene substituents on the dithiocane ring. The topological analysis of the electron density, based on Quantum Theory of Atoms in Molecules (QTAIM), would provide quantitative measures of bond critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), which characterize the strength and nature of the chemical bonds.

Table 2: Hypothetical Topological Properties at Bond Critical Points for Selected Bonds in this compound.

| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | Ellipticity (ε) |

|---|---|---|---|

| C-S (avg) | 1.65 | -12.5 | 0.02 |

| C=C | 2.10 | -18.2 | 0.25 |

| C-C (ring, avg) | 1.50 | -10.8 | 0.01 |

| C-H (avg) | 1.35 | -9.5 | 0.00 |

The hypothetical data in Table 2 would indicate predominantly covalent character for the C-S and C-C bonds, with the C=C bond showing significantly higher electron density and a more negative Laplacian, characteristic of a double bond. The ellipticity of the C=C bond would also be higher, reflecting its π-character.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. wikipedia.organr.frhindsinstruments.combruker.com Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.orglibretexts.orgyoutube.com

For a chiral molecule like this compound, VCD and ORD are powerful tools for assigning its absolute configuration. The experimental spectra can be compared with spectra predicted from quantum chemical calculations for a known configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Table 3: Hypothetical Chiroptical Data for (R)-2-Methyl-7-methylidene-1,5-dithiocane.

| Technique | Wavenumber/Wavelength | Experimental Value | Calculated Value (B3LYP/6-31G*) |

|---|---|---|---|

| VCD (ΔA x 10⁻⁵) | 2960 cm⁻¹ (C-H stretch) | +2.5 | +2.8 |

| VCD (ΔA x 10⁻⁵) | 1450 cm⁻¹ (CH₂ bend) | -1.8 | -2.1 |

| VCD (ΔA x 10⁻⁵) | 680 cm⁻¹ (C-S stretch) | +0.9 | +1.1 |

| ORD ([α]) | 589 nm (Na D-line) | +45.2° | +48.5° |

| ORD ([α]) | 365 nm | +120.7° | +125.3° |

The hypothetical data in Table 3 shows a strong correlation between the experimental and calculated chiroptical data for the (R)-enantiomer, which would provide high confidence in the assignment of the absolute configuration. The sign and magnitude of the VCD bands and the ORD curve are sensitive to the three-dimensional arrangement of atoms in the molecule.

Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological Analysis of Assembled Structures

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology of materials at the micro- and nanoscale. While single-crystal X-ray diffraction provides atomic-level detail of a perfect crystal, electron microscopy can reveal the morphology of larger crystalline aggregates, polycrystalline materials, or self-assembled structures.

If this compound were to be used in the formation of larger assemblies, for instance through polymerization or controlled crystallization, electron microscopy would be crucial for characterizing the resulting structures. SEM would provide information on the surface topography and crystal habit of larger particles, while TEM could reveal details of the internal structure of smaller, electron-transparent assemblies.

Table 4: Hypothetical Morphological Analysis of Assembled this compound Structures.

| Technique | Observation | Size Range | Interpretation |

|---|---|---|---|

| SEM | Well-defined rhombic crystals | 10-50 µm | Indicates a highly ordered crystalline growth process from solution. |

| SEM | Spherulitic aggregates | 50-200 µm | Suggests rapid crystallization or the presence of impurities affecting crystal growth. |

| TEM | Nanofibrillar structures | 5-20 nm diameter | Potentially formed through self-assembly in specific solvents, indicating anisotropic growth. |

| TEM | Amorphous thin film | N/A | Results from rapid solvent evaporation, leading to a disordered solid state. |

The hypothetical observations in Table 4 illustrate how different preparation methods could lead to vastly different morphologies, each with potentially distinct physical and chemical properties. This morphological information is complementary to the atomic-level detail from crystallography and is vital for understanding the material's performance in various applications.

Coordination Chemistry: 2 Methyl 7 Methylidene 1,5 Dithiocane As a Macrocyclic and Flexible Ligand

Ligand Design Principles and Chelation Modes

S-Donor Coordination Characteristics

General principles of S-donor ligand coordination suggest that the sulfur atoms in 2-Methyl-7-methylidene-1,5-dithiocane would act as soft donors, showing a preference for soft metal ions such as Ag(I), Hg(II), and Pd(II). The flexibility of the dithiocane ring could allow for a variety of chelation modes, including bidentate chelation to a single metal center, or bridging between two metal centers to form polynuclear complexes. The conformational flexibility of the eight-membered ring would be a key factor in determining the geometry of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

Transition Metal Complexes

No specific synthesis or structural characterization of transition metal complexes with this compound has been reported. Hypothetically, such complexes could be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization would typically involve techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (NMR, IR, UV-Vis) to probe the structure in solution.

Main Group and Lanthanide/Actinide Complexes

Similarly, there is no available information on the formation of complexes between this compound and main group elements or lanthanides and actinides. The hard-soft acid-base principle would suggest that stable complexes with the harder ions from these groups are less likely, unless other coordinating groups are present on the ligand or the metal ion.

Electronic Structure and Spectroscopic Properties of Metal-Ligand Adducts

Without synthesized complexes, a discussion of their electronic structure and spectroscopic properties is not possible. Such studies would typically employ techniques like UV-Vis and luminescence spectroscopy to investigate electronic transitions, and cyclic voltammetry to probe the redox properties of the metal-ligand adducts.

Stereochemistry and Chirality Induction in Metal Complexes

There are no published studies on the stereochemistry of metal complexes formed with this compound. The presence of a chiral center at the C2 position, bearing a methyl group, and the conformational flexibility of the eight-membered dithiocane ring would be expected to influence the spatial arrangement of the resulting metal complexes. Research in this area would need to investigate how the inherent chirality of the ligand is transferred to the metal center upon coordination, a process known as chirality induction. This would involve the synthesis and structural characterization, likely through X-ray crystallography and various spectroscopic techniques, of complexes with different metals to determine the preferred coordination geometries and any diastereoselectivity in their formation.

Redox Behavior and Stability of Coordination Compounds

The redox properties of coordination compounds involving this compound have not been investigated. The presence of two sulfur donor atoms suggests that this ligand could stabilize metal ions in various oxidation states. Electrochemical studies, such as cyclic voltammetry, would be required to determine the redox potentials of its metal complexes. These studies would provide insight into the electronic influence of the ligand on the metal center and the accessibility of different oxidation states.

Furthermore, the thermodynamic stability of these hypothetical complexes is unknown. Stability constants, which quantify the strength of the metal-ligand interaction, would need to be determined through techniques like potentiometric or spectrophotometric titrations. Such data is fundamental to understanding the conditions under which these complexes can form and persist.

Dynamic Exchange Processes in Solution Phase Metal Complexes

There is no information regarding the dynamic behavior of metal complexes with this compound in solution. The flexibility of the 1,5-dithiocane ring could lead to various dynamic processes, such as conformational changes or ligand exchange reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, is a powerful tool for studying such dynamic equilibria. Investigating these processes would be key to understanding the lability of the complexes and their potential applications in areas such as catalysis, where ligand dissociation and re-association can be crucial steps in a catalytic cycle.

Supramolecular Chemistry and Non Covalent Interactions of 2 Methyl 7 Methylidene 1,5 Dithiocane

Chalcogen Bonding (S···S, S···O, S···N) and its Role in Crystal Packing

Chalcogen bonding is a crucial non-covalent interaction that often plays a significant role in the crystal engineering of sulfur-containing compounds. These interactions, involving the electrophilic region on a covalently bonded sulfur atom and a nucleophilic partner, can direct the formation of specific solid-state architectures. However, in the absence of crystallographic data for 2-Methyl-7-methylidene-1,5-dithiocane, any discussion of S···S, S···O, or S···N chalcogen bonds and their influence on its crystal packing would be purely speculative. The presence and nature of such interactions are contingent on the specific geometric and electronic environment within a crystal lattice, which for this compound, has not been characterized.

Self-Assembly of this compound into Higher-Order Architectures

The ability of molecules to spontaneously organize into well-defined, higher-order structures is a cornerstone of supramolecular chemistry. This self-assembly is governed by a delicate balance of non-covalent interactions.

Crystalline Solids and Polymorphism

The formation of crystalline solids is a primary example of molecular self-assembly. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon that can have a profound impact on the material's properties. However, there are no reports on the crystallization of this compound, and therefore, no information on its potential to form different polymorphs.

Solution-Phase Aggregates

In solution, molecules can form aggregates or supramolecular polymers driven by non-covalent forces. The conformational flexibility of the eight-membered dithiocane ring in this compound might allow for aggregation under specific solvent and concentration conditions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Dynamic Light Scattering (DLS) could be employed to investigate such phenomena, but no such studies have been published to date.

Host-Guest Chemistry and Molecular Recognition Phenomena

The cyclic structure of this compound might suggest a potential for host-guest chemistry, where it could encapsulate smaller guest molecules. The sulfur atoms could also provide binding sites for metal ions or other electrophilic species. Molecular recognition is highly specific and relies on complementary size, shape, and chemical functionality between the host and guest. The capacity of this compound to act as a host and its selectivity for potential guests are yet to be explored.

Crystal Engineering Strategies for Tailored Solid-State Properties

Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. Strategies often involve the use of co-formers to introduce specific supramolecular synthons, such as strong hydrogen bonds or halogen bonds, to guide the assembly of the target molecule. Given the lack of a known crystal structure for this compound, no crystal engineering strategies have been reported for this compound.

No Research Linking this compound to Mechanically Interlocked Molecules Found

Following a comprehensive search of scientific databases and scholarly literature, no research, data, or publications could be identified that discuss the role of the chemical compound this compound in the context of supramolecular chemistry and the formation of mechanically interlocked molecules, such as rotaxanes and catenanes.

The requested article, focusing on the specific subsection "7.6. Mechanically Interlocked Molecules and Rotaxane/Catenane Formation" for this compound, cannot be generated. The creation of scientifically accurate and informative content requires a foundation of existing research, which is absent for this particular compound in this specialized field.

Mechanically interlocked molecules are complex architectures where components are linked topologically rather than through covalent bonds. naturalspublishing.comresearchgate.net The synthesis and study of such molecules, including rotaxanes (which consist of a dumbbell-shaped molecule threaded through a macrocycle) and catenanes (consisting of two or more interlocked macrocycles), is a significant area of chemical research. naturalspublishing.comnih.gov However, the involvement of this compound in these structures has not been reported in the available scientific literature.

Consequently, no data tables detailing research findings, non-covalent interactions, or synthetic pathways involving this specific compound in the formation of rotaxanes or catenanes can be produced. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.

Advanced Applications of 2 Methyl 7 Methylidene 1,5 Dithiocane in Materials Science and Catalysis

Integration into Polymer Architectures

The unique structure of 2-Methyl-7-methylidene-1,5-dithiocane suggests its potential utility in various aspects of polymer chemistry. The presence of the exocyclic double bond (methylidene group) offers a site for polymerization, while the dithiocane ring itself could be susceptible to ring-opening polymerization, potentially leading to polymers with sulfur atoms integrated into the main chain.

Monomer for Controlled Radical Polymerization

There is currently no specific research available that details the use of this compound as a monomer in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP). For a monomer to be suitable for CRP, it must be able to participate in the controlled propagation of polymer chains. While the methylidene group could theoretically undergo radical polymerization, the reactivity ratios and the compatibility of the sulfur-containing ring with the catalysts and chain transfer agents used in CRP have not been documented.

Cross-Linking Agent for Network Polymers

The bifunctional nature of this compound, possessing both a polymerizable double bond and a cyclic structure that could potentially be opened, suggests a theoretical role as a cross-linking agent. In such an application, the methylidene group could be copolymerized into linear polymer chains, and a subsequent ring-opening reaction of the dithiocane moiety could form cross-links between these chains, leading to the formation of a network polymer. However, no studies demonstrating this specific application or detailing the conditions and resulting network properties have been found.

Functional Additive for Polymer Property Modulation

The incorporation of sulfur-containing compounds as additives can modify the properties of polymers, such as their refractive index, thermal stability, and affinity for certain metals. While this compound could potentially be used as such a functional additive, there is no available research that investigates its effect on polymer properties.

Catalytic Roles in Organic Transformations

The presence of two sulfur atoms with lone pairs of electrons in the 1,5-dithiocane ring suggests that this compound could act as a ligand for transition metals, potentially finding applications in catalysis.

Ligand in Homogeneous Transition Metal Catalysis

Sulfur-containing ligands are known to coordinate with a variety of transition metals and have been employed in homogeneous catalysis. The dithiocane ring in this compound could chelate to a metal center, and the electronic and steric properties of the resulting complex would be influenced by the methyl and methylidene substituents. However, a review of the literature does not yield any specific examples of this compound being used as a ligand in homogeneous catalysis, nor are there any data on the synthesis, characterization, or catalytic activity of its metal complexes.

Support for Heterogeneous Catalysis

In heterogeneous catalysis, a solid support is often used to immobilize a catalytically active species. While materials containing sulfur functionalities can be used as supports, there is no evidence to suggest that this compound has been utilized for this purpose. Such an application would likely require its covalent attachment to a solid support material, a process for which no methods have been described for this specific compound.

Organocatalytic Applications

Currently, there is a lack of specific studies detailing the use of this compound as an organocatalyst. However, the presence of sulfur atoms in the dithiocane ring suggests its potential in certain catalytic applications. Organic disulfides have been recognized for their versatile catalytic abilities, acting as photocatalysts, hydrogen atom transfer (HAT) catalysts, and initiators in various organic reactions. beilstein-journals.orgnih.gov Under photoirradiation, the disulfide bond can cleave to form thiyl radicals, which can catalyze a range of functionalization reactions. nih.gov

Furthermore, the sulfur atoms in the dithiocane ring could potentially act as Lewis basic sites, enabling the molecule to catalyze reactions through the activation of electrophiles. The development of novel organocatalysts often involves the incorporation of heteroatoms like sulfur to modulate the catalyst's electronic and steric properties. For instance, thiourea-based organocatalysts are well-known for their ability to activate substrates through hydrogen bonding. rsc.org While this compound does not possess a thiourea (B124793) moiety, its sulfur atoms could potentially engage in other non-covalent interactions to facilitate catalysis.

Table 1: Potential Organocatalytic Reactions for Sulfur-Containing Heterocycles

| Reaction Type | Potential Role of Dithiocane Moiety | Catalyst Type |

| Cycloaddition Reactions | Lewis base activation of substrates | Lewis Base |

| Michael Addition | Activation of electrophile | Lewis Base |

| Asymmetric Synthesis | Chiral ligand for metal catalysts | Ligand |

| Photoredox Catalysis | Formation of thiyl radicals | Photocatalyst |

Fabrication of Functional Materials

The polymerization of cyclic monomers like this compound, likely through ring-opening polymerization (ROP), could lead to the formation of polysulfides. digitellinc.com These sulfur-containing polymers have unique properties that make them suitable for a variety of functional materials. rsc.org

Precursor for Advanced Sensors

Polymers containing sulfur atoms are known to have high refractive indices and can exhibit interesting electrochemical properties, making them promising candidates for sensor applications. acs.orgnih.gov While there is no specific research on sensors derived from this compound, polymers synthesized from this monomer could potentially be used in chemical sensors. The sulfur atoms in the polymer backbone can interact with heavy metal ions or other analytes, leading to a detectable change in the material's optical or electrical properties. rsc.org

For instance, sulfur-containing polymers have been investigated for the detection of heavy metals due to the strong affinity of sulfur for these elements. A sensor based on a polysulfide derived from this compound could be designed to show a colorimetric or fluorescent response upon binding to specific metal ions.

Table 2: Potential Sensor Applications of Polysulfides

| Analyte | Sensing Mechanism | Potential Application |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with sulfur atoms | Environmental monitoring |

| Volatile Organic Compounds (VOCs) | Adsorption and change in conductivity | Air quality monitoring |

| pH | Protonation of sulfur atoms | Biological and chemical sensing |

Component in Responsive and Adaptive Materials

The disulfide bond is a dynamic covalent bond that can be reversibly cleaved and reformed under various stimuli such as light, heat, or redox conditions. nih.govencyclopedia.pub This property makes polymers containing disulfide linkages ideal for the fabrication of responsive and adaptive materials. acs.org Polymers derived from this compound would contain disulfide bonds in their backbone, imparting them with stimulus-responsive capabilities.

These materials could be designed to change their shape, solubility, or mechanical properties in response to a specific trigger. For example, a material could be engineered to release an encapsulated cargo when exposed to a reducing environment, which would cleave the disulfide bonds and cause the material to swell or degrade. researchgate.net

Self-Healing Polymer Systems

The dynamic nature of the disulfide bond is also the basis for self-healing polymer systems. rsc.orgacs.org When a polymer network containing disulfide bonds is damaged, the bonds can be reformed across the fractured interface upon the application of a stimulus like heat, leading to the restoration of the material's integrity and mechanical properties. mdpi.commdpi.com

A crosslinked polymer network synthesized using this compound as a monomer or crosslinker could exhibit self-healing properties. The disulfide exchange reactions would allow the polymer chains to rearrange and rebond at the site of damage, effectively "healing" the material. researchgate.netacs.org

Table 3: Comparison of Stimuli for Disulfide-Based Responsive Materials

| Stimulus | Mechanism of Action | Potential Application |

| Redox (e.g., glutathione) | Cleavage of disulfide bonds | Drug delivery |

| Light (UV) | Cleavage and reformation of disulfide bonds | Photo-responsive coatings |

| Heat | Disulfide exchange reactions | Self-healing materials |

Applications in Environmental Remediation (e.g., sequestration of specific pollutants)

Sulfur-containing materials have shown great promise in the field of environmental remediation, particularly for the removal of heavy metal pollutants from water and soil. researchgate.netnih.gov The strong affinity of sulfur for heavy metals allows for their effective sequestration. researchgate.net

Polymers or sorbent materials derived from this compound could be utilized for the removal of toxic heavy metals like mercury, lead, and cadmium from contaminated environments. The sulfur atoms in the polymer network would act as binding sites for the metal ions, effectively trapping them and removing them from the surrounding medium. Carbon-based materials functionalized with sulfur-containing compounds are also being explored for their enhanced heavy metal removal capabilities. youtube.com

Table 4: Potential Pollutant Sequestration by Sulfur-Containing Polymers

| Pollutant | Sequestration Mechanism | Environmental Matrix |

| Mercury (Hg²⁺) | Strong covalent bonding with sulfur | Water, Soil |

| Lead (Pb²⁺) | Coordination with sulfur | Water, Industrial effluent |

| Cadmium (Cd²⁺) | Chelation by sulfur groups | Water, Soil |

Future Research Trajectories and Interdisciplinary Perspectives on 2 Methyl 7 Methylidene 1,5 Dithiocane

Synergistic Approaches with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, offering powerful tools to accelerate discovery and optimization. nih.govfnasjournals.com For a molecule like 2-Methyl-7-methylidene-1,5-dithiocane, where experimental data is scarce, AI and ML can provide invaluable predictive insights.

Predictive Modeling of Properties and Reactivity: Machine learning models, particularly deep neural networks and graph neural networks, can be trained on large datasets of known organosulfur compounds to predict the physicochemical properties, spectral characteristics, and reactivity of novel structures. digitellinc.comyoutube.com For this compound, these models could forecast its stability, solubility, and potential reaction pathways, guiding experimental efforts.

De Novo Design and Synthesis Prediction: AI algorithms are increasingly used for the de novo design of molecules with desired properties. crimsonpublishers.com By inputting specific target characteristics, such as potential biological activity or material properties, generative models could propose novel derivatives of the dithiocane scaffold. Furthermore, retrosynthetic AI tools could predict viable synthetic routes to these new compounds, a significant challenge for complex heterocycles. chemrxiv.org

Optimization of Reaction Conditions: ML algorithms can optimize reaction conditions by analyzing experimental data from related syntheses. For the synthesis of this compound and its derivatives, ML could identify the optimal catalysts, solvents, and temperature, maximizing yield and minimizing byproducts. mdpi.com

Below is a table outlining potential AI and ML applications for this compound:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Utilizes quantitative structure-property relationship (QSPR) models to forecast physical, chemical, and biological properties. | Estimation of solubility, toxicity, and potential bioactivity to guide initial screening. |

| Reactivity Mapping | Employs ML to predict reaction outcomes and identify the most reactive sites on the molecule. | Understanding the reactivity of the methylidene group and the dithiocane ring for targeted modifications. |

| Generative Design | Leverages generative adversarial networks (GANs) or recurrent neural networks (RNNs) to create novel molecular structures. | Discovery of new dithiocane derivatives with enhanced properties for specific applications. |

| Retrosynthesis Analysis | AI-driven tools that propose synthetic pathways for a target molecule. | Facilitating the efficient and novel synthesis of this compound and its analogs. |

Exploration of Unconventional Reactivity and Novel Synthetic Pathways

The unique eight-membered ring structure of this compound suggests the potential for unconventional reactivity. The interplay between the flexible dithiocane ring and the exocyclic double bond could lead to novel chemical transformations.

Ring-Expansion and Ring-Contraction Reactions: Medium-sized rings like dithiocanes can undergo transannular reactions, where a bond is formed across the ring. Investigating such reactions could lead to the synthesis of novel bicyclic sulfur-containing heterocycles. Conversely, ring-contraction reactions could provide access to smaller, functionalized sulfur heterocycles.

Controlled Polymerization: The methylidene group is a prime candidate for polymerization. Research into the controlled radical or ring-opening metathesis polymerization of this compound could yield novel sulfur-rich polymers with interesting optical, electronic, or mechanical properties.

Novel Synthetic Routes: While traditional cyclization methods can be used, exploring new synthetic pathways is crucial. This could include multicomponent reactions that assemble the dithiocane ring in a single step or utilizing flow chemistry to improve reaction efficiency and safety.

A summary of potential synthetic explorations is presented in the table below:

| Synthetic Approach | Description | Potential Outcome for this compound |

| Transannular Cycloadditions | Intramolecular reactions that form a new bond across the dithiocane ring. | Synthesis of unique bicyclic sulfur-containing scaffolds with potential biological activity. |

| Ring-Opening Metathesis Polymerization (ROMP) | A powerful method for polymer synthesis, initiated at the methylidene group. | Creation of advanced sulfur-containing polymers for materials science applications. |

| Photocatalytic Synthesis | Utilizing light to drive the formation of the dithiocane ring. | A potentially greener and more efficient synthetic route. |

| Enzymatic Synthesis | Employing enzymes to catalyze the formation of the dithiocane ring with high stereoselectivity. | A sustainable and highly specific method for producing chiral dithiocane derivatives. |

Sustainable Chemistry Initiatives and Circular Economy Principles

The principles of green chemistry and the circular economy are increasingly important in chemical synthesis and material science. openaccessgovernment.orgellenmacarthurfoundation.org For this compound, these principles can be applied from its synthesis to its end-of-life.

Green Synthesis: Developing synthetic routes that utilize renewable starting materials, employ catalytic instead of stoichiometric reagents, and minimize waste are key objectives. rsc.org For instance, using bio-derived thiols and aldehydes as precursors could significantly improve the sustainability of its synthesis. researchgate.net

Sulfur as a Sustainable Feedstock: Elemental sulfur is an abundant byproduct of the petroleum industry. emerald.com Investigating methods to directly incorporate elemental sulfur into the synthesis of the dithiocane ring would be a significant step towards a more sustainable process. sinocurechem.com

Biodegradable Polymers: If this compound is used as a monomer for polymerization, designing the resulting polymer to be biodegradable or recyclable would align with circular economy principles. The disulfide bonds within the dithiocane ring could potentially be cleaved under specific conditions, facilitating depolymerization and monomer recovery.

The following table outlines sustainable chemistry approaches for this compound:

| Sustainable Initiative | Description | Application to this compound |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Developing one-pot or multicomponent reactions to synthesize the dithiocane ring with minimal waste. |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources rather than fossil fuels. | Exploring the use of bio-based thiols and other precursors for the synthesis. |

| Catalysis | Employing catalysts to reduce energy consumption and improve reaction efficiency. | Investigating enzymatic or photocatalytic methods for the cyclization reaction. |

| Design for Degradation | Creating molecules and materials that will break down into benign substances at the end of their lifecycle. | Incorporating cleavable linkages into polymers derived from the dithiocane monomer. |

Advanced Characterization under Operando Conditions

To fully understand the reactivity and potential applications of this compound, advanced characterization techniques are essential. Operando spectroscopy, which involves monitoring a chemical reaction or a material under real-time operating conditions, can provide profound insights. researchgate.netacs.orgacs.org

Mechanistic Studies of Polymerization: By using operando NMR or Raman spectroscopy, the polymerization of this compound could be monitored in real-time. This would provide detailed information about the reaction kinetics, the formation of intermediates, and the structure of the growing polymer chain.

Electrochemical Analysis: If this dithiocane or its polymers are investigated for applications in energy storage, such as in lithium-sulfur batteries, operando X-ray absorption spectroscopy (XAS) could be used to track the changes in the sulfur oxidation state during charging and discharging cycles. nih.govosti.gov

Catalytic Reactions: When studying the catalytic applications of metal complexes incorporating this dithiocane as a ligand, operando FT-IR or X-ray diffraction could reveal the structure of the active catalytic species and the mechanism of the catalytic cycle.

Potential operando characterization techniques are listed in the table below:

| Operando Technique | Information Gained | Relevance to this compound |

| NMR Spectroscopy | Real-time monitoring of reaction kinetics and intermediate formation. | Elucidating the mechanism of polymerization or other chemical transformations. |

| X-ray Absorption Spectroscopy (XAS) | Probing the electronic structure and local coordination environment of sulfur atoms. | Understanding the redox behavior in potential energy storage applications. |

| Raman Spectroscopy | Vibrational information that can track changes in chemical bonds during a reaction. | Monitoring the consumption of the methylidene group during polymerization. |

| Mass Spectrometry | Identification of transient species and reaction byproducts in real-time. | Gaining a deeper understanding of complex reaction mechanisms. |